molecular formula C10H18O2 B092748 4-Methoxy-2,2,6-trimethylcyclohexanone CAS No. 17429-03-7

4-Methoxy-2,2,6-trimethylcyclohexanone

Cat. No.: B092748
CAS No.: 17429-03-7
M. Wt: 170.25 g/mol
InChI Key: SOQAOURJBPECRP-UHFFFAOYSA-N
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Description

4-Methoxy-2,2,6-trimethylcyclohexanone (CAS: 17429-03-7) is a substituted cyclohexanone derivative with the molecular formula C₁₀H₁₈O₂. Its structure features a methoxy group (-OCH₃) at the 4-position and three methyl groups at the 2, 2, and 6 positions of the cyclohexanone ring .

Properties

CAS No.

17429-03-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-methoxy-2,2,6-trimethylcyclohexan-1-one

InChI

InChI=1S/C10H18O2/c1-7-5-8(12-4)6-10(2,3)9(7)11/h7-8H,5-6H2,1-4H3

InChI Key

SOQAOURJBPECRP-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1=O)(C)C)OC

Canonical SMILES

CC1CC(CC(C1=O)(C)C)OC

Synonyms

4-Methoxy-2,2,6-trimethylcyclohexanone

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxy-2,2,6-trimethylcyclohexanone (C₉H₁₆O₂)

  • Key Differences :
    • Functional Group : Replaces the methoxy group with a hydroxyl (-OH) at position 4.
    • Molecular Weight : 156.225 g/mol .
    • Reactivity : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. It is prone to oxidation, whereas the methoxy derivative is more stable.
    • Synthesis : Produced via microbial or enzymatic reduction of 4-oxoisophorone using thermophilic bacteria or yeast .
    • Applications : A key intermediate in zeaxanthin biosynthesis .
Property 4-Methoxy-2,2,6-trimethylcyclohexanone 4-Hydroxy-2,2,6-trimethylcyclohexanone
Molecular Formula C₁₀H₁₈O₂ C₉H₁₆O₂
Functional Group Methoxy (-OCH₃) Hydroxyl (-OH)
Molecular Weight ~170.25 g/mol 156.225 g/mol
Key Applications Not explicitly stated (likely stable intermediate) Zeaxanthin synthesis

(4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone

  • Stereochemical Significance : The (4R,6R) enantiomer is critical in asymmetric synthesis, particularly for chiral natural products like zeaxanthin .
  • Comparison : The methoxy derivative lacks the hydroxyl group necessary for enantioselective reductions, limiting its utility in stereochemically sensitive reactions.

2,2,6,6-Tetramethyl-4-tert-butylcyclohexanone

  • Structural Differences :
    • Additional methyl groups at positions 2 and 6.
    • A bulky tert-butyl (-C(CH₃)₃) group at position 4.
  • Impact : Increased steric hindrance slows reaction kinetics compared to the methoxy derivative. The tert-butyl group also alters conformational preferences .

4-Methoxycyclohexanol (C₇H₁₄O₂)

  • Functional Group Difference: A cyclohexanol (alcohol) rather than a cyclohexanone (ketone).
  • Reactivity: The absence of a ketone eliminates keto-enol tautomerism and reduces electrophilicity. The hydroxyl group allows for esterification or etherification reactions .

2-Hydroxy-2-(4-methoxyphenyl)cyclohexanone (C₁₃H₁₆O₃)

  • Substituent Variation : Aromatic 4-methoxyphenyl group at position 2.

Data Tables

Table 1. Molecular Properties of Selected Cyclohexanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
This compound C₁₀H₁₈O₂ 170.25 Methoxy, Methyl 17429-03-7
4-Hydroxy-2,2,6-trimethylcyclohexanone C₉H₁₆O₂ 156.225 Hydroxyl, Methyl 20548-02-1
(4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone C₉H₁₆O₂ 156.225 Hydroxyl, Methyl 55900-27-1
4-Methoxycyclohexanol C₇H₁₄O₂ 130.19 Methoxy, Hydroxyl 18068-06-9

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